molecular formula C10H9BrN2O B1471335 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole CAS No. 1378878-50-2

1-(4-bromo-3-methoxyphenyl)-1H-pyrazole

Cat. No. B1471335
M. Wt: 253.09 g/mol
InChI Key: MPRUKEFNWGKHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” is a chemical compound that has a bromo substituent in position 4 and a methoxy substituent in position 3 of the pyrazole nucleus . It is a desirable starting compound for further transformation .


Synthesis Analysis

The synthesis of “1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” involves several stages . The first stage involves a Sandmeyer Reaction with 4-bromo-3-methoxyaniline, hydrogen chloride, and sodium nitrite in water at -5 to 0 degrees Celsius for 1 hour . The second stage involves sodium acetate with Acetaldehyde oxime and copper(II) sulfate in water at 0 to 10 degrees Celsius for 2 hours . The final stage involves hydrogen chloride in water for 2 hours under reflux .


Molecular Structure Analysis

The molecular structure of “1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” is complex. It has a protected OH-group in position 3 and a bromo substituent in position 4 of the pyrazole nucleus . This makes it a desirable starting compound for further transformation .

Scientific Research Applications

Synthesis and Bioevaluation

Pyrazoles, including derivatives like 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole, are crucial in developing compounds with significant agrochemical and pharmaceutical activities. A new series of pyrazole derivatives has been synthesized using various methods, including microwave conditions, showcasing potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These findings underline the versatile applications of pyrazoles in creating compounds with desirable physical and chemical characteristics for various biological activities (Sheetal et al., 2018).

Pyrazole Heterocycles in Drug Design

Pyrazole moieties, integral to many biologically active compounds, play a pivotal role in medicinal chemistry. Their incorporation in drug design highlights their significance across a spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The success of pyrazole COX-2 inhibitors further emphasizes their importance in creating novel therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).

Organophosphorus Azoles

The study of organophosphorus azoles, including pyrazoles, through techniques like multinuclear NMR spectroscopy and quantum chemistry, reveals their complex stereochemical structures. This research aids in understanding the tetra-, penta-, and hexacoordinated phosphorus atoms of phosphorylated N-vinylazoles and their Z/E isomerization, offering insights into designing more effective pharmaceuticals and materials (L. Larina, 2023).

Pyrazole Analogs as Therapeutic Agents

Research into pyrazole analogs has shown their potential as various therapeutic agents, such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents. This versatility in pharmacological activities, coupled with their clinical efficacy, points to the ongoing need for developing new drug candidates bearing the pyrazole moiety, with an emphasis on minimizing side effects (S. Ganguly & Sony Jacob, 2017).

Pyrazole Scaffolds in Anti-Inflammatory and Antiviral Drug Design

The incorporation of pyrazole scaffolds into molecules has led to the development of novel therapeutic agents, particularly in anti-viral and anti-inflammatory treatments. The structural versatility of pyrazoles, combined with their ability to target multiple biological pathways, underscores their significance in the design and development of new pharmacological agents (D. Karati et al., 2022).

Future Directions

“1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” can be considered as a desirable starting compound for further transformation . This suggests that it has potential for use in the synthesis of other chemical compounds.

properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRUKEFNWGKHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-3-methoxyphenyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

To a solution of (4-bromo-3-methoxyphenyl)hydrazine (62 g, 245 mmol) in ethanol (310 mL) was added tetramethoxypropane (40.2 g, 245 mmol) over a few minutes, and the mixture was heated to an internal temperature of 70° C. The mixture was stirred at 70° C. for 1.5 h then slowly cooled to RT. Ethanol was removed in vacuo and the residue was slurried in EtOAc. The residue was neutralized with 1M aqueous sodium hydroxide (˜700 mL) to cause precipitation. The biphasic mixture was filtered and the filtrate was extracted with EtOAc, dried over sodium sulfate and concentrated to provide 30 g of 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole as a black solid (30 g, MS: 254 [M+H+].).
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(4-bromo-3-methoxyphenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.